molecular formula C22H48N2 B1581093 N,N,N',N'-Tetrabutylhexane-1,6-diamine CAS No. 27090-63-7

N,N,N',N'-Tetrabutylhexane-1,6-diamine

Cat. No.: B1581093
CAS No.: 27090-63-7
M. Wt: 340.6 g/mol
InChI Key: UPPIBFVZIFKMFO-UHFFFAOYSA-N
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Description

N,N,N',N'-Tetrabutylhexane-1,6-diamine is a useful research compound. Its molecular formula is C22H48N2 and its molecular weight is 340.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that this compound can be used as an aminating agent . Aminating agents are typically involved in introducing an amino group to a molecular structure, which can significantly alter the properties and reactivity of the molecule.

Mode of Action

N,N,N’,N’-Tetrabutylhexane-1,6-diamine interacts with its targets by providing cationic groups for better anionic conductivity . This means that it can donate positively charged ions, which can interact with negatively charged ions in the target molecule, thereby altering its structure and function.

Pharmacokinetics

Its physical properties such as boiling point (83 °c/2 mmhg (lit)) and density (082 g/mL at 25 °C (lit)) can influence its pharmacokinetic behavior.

Biochemical Analysis

Biochemical Properties

N,N,N’,N’-Tetrabutylhexane-1,6-diamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can act as a ligand, binding to specific enzymes and altering their activity. It has been observed to interact with enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity and affecting neurotransmitter breakdown. Additionally, N,N,N’,N’-Tetrabutylhexane-1,6-diamine can form complexes with metal ions, which can further influence its biochemical properties and interactions .

Cellular Effects

N,N,N’,N’-Tetrabutylhexane-1,6-diamine has various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving neurotransmitters. By inhibiting acetylcholinesterase, this compound can increase the levels of acetylcholine in synaptic clefts, leading to enhanced neurotransmission. Furthermore, N,N,N’,N’-Tetrabutylhexane-1,6-diamine can affect gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of N,N,N’,N’-Tetrabutylhexane-1,6-diamine involves its interaction with specific biomolecules. This compound can bind to the active sites of enzymes, inhibiting their catalytic activity. For example, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the breakdown of acetylcholine. Additionally, N,N,N’,N’-Tetrabutylhexane-1,6-diamine can interact with metal ions, forming stable complexes that can influence its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N,N’,N’-Tetrabutylhexane-1,6-diamine can change over time. This compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that N,N,N’,N’-Tetrabutylhexane-1,6-diamine can have sustained effects on cellular function, particularly in terms of enzyme inhibition and neurotransmitter levels .

Dosage Effects in Animal Models

The effects of N,N,N’,N’-Tetrabutylhexane-1,6-diamine vary with different dosages in animal models. At low doses, this compound can enhance neurotransmission by inhibiting acetylcholinesterase. At high doses, it can lead to toxic effects, including neurotoxicity and disruption of normal cellular functions. Studies have shown that there is a threshold dose beyond which the adverse effects of N,N,N’,N’-Tetrabutylhexane-1,6-diamine become significant .

Metabolic Pathways

N,N,N’,N’-Tetrabutylhexane-1,6-diamine is involved in various metabolic pathways, particularly those related to neurotransmitter metabolism. This compound can interact with enzymes involved in the synthesis and breakdown of neurotransmitters, such as acetylcholine. Additionally, N,N,N’,N’-Tetrabutylhexane-1,6-diamine can affect metabolic flux by altering the activity of key enzymes in these pathways .

Transport and Distribution

Within cells and tissues, N,N,N’,N’-Tetrabutylhexane-1,6-diamine is transported and distributed through specific transporters and binding proteins. This compound can accumulate in certain tissues, particularly those with high levels of acetylcholinesterase. The distribution of N,N,N’,N’-Tetrabutylhexane-1,6-diamine can influence its overall activity and effects on cellular function .

Subcellular Localization

N,N,N’,N’-Tetrabutylhexane-1,6-diamine is localized in specific subcellular compartments, which can affect its activity and function. This compound can be directed to particular organelles through targeting signals and post-translational modifications. For example, its interaction with acetylcholinesterase can lead to its localization in synaptic vesicles, where it can exert its inhibitory effects .

Properties

IUPAC Name

N,N,N',N'-tetrabutylhexane-1,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H48N2/c1-5-9-17-23(18-10-6-2)21-15-13-14-16-22-24(19-11-7-3)20-12-8-4/h5-22H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPIBFVZIFKMFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCCCCCN(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H48N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1027920
Record name N,N,N',N'-Tetrabutyl-1,6-hexanediamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27090-63-7
Record name N1,N1,N6,N6-Tetrabutyl-1,6-hexanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27090-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N,N',N'-Tetrabutylhexane-1,6-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027090637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Hexanediamine, N1,N1,N6,N6-tetrabutyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N,N',N'-Tetrabutyl-1,6-hexanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1027920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N',N'-tetrabutylhexane-1,6-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.821
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N,N,N',N'-TETRABUTYLHEXANE-1,6-DIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/441AFN19XS
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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